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Compound of Interest

Compound Name: 5-Chloro-AB-PINACA

cat. No.: B594202

An In-depth Technical Guide to 5-Chloro-AB-PINACA

Introduction

5-Chloro-AB-PINACA is a synthetic cannabinoid receptor agonist (SCRA) that belongs to the
indazole-3-carboxamide class of compounds.[1] It is a chlorinated derivative of AB-PINACA, a
potent cannabinoid receptor agonist.[1][2] This structural modification, specifically the addition
of a chlorine atom to the terminal carbon of the pentyl group, makes it a subject of interest for
researchers studying structure-activity relationships, metabolic stability, and the overall
pharmacological effects of halogenated synthetic cannabinoids.[1] This document provides a
comprehensive technical overview of 5-Chloro-AB-PINACA, including its chemical properties,
synthesis, analytical characterization, and presumed biological activity, intended for
researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental chemical and physical properties of 5-Chloro-AB-PINACA are summarized
in the table below. This data is essential for its handling, characterization, and use as an
analytical reference standard.
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Property Value Reference
N-[(1S)-1-(aminocarbonyl)-2-
methylpropyl]-1-(5-

|UPAC Name propy-L-€ [2I(3114]
chloropentyl)-1H-indazole-3-
carboxamide

Synonyms 5-chloro ABP, 5CI-AB-PINACA  [2][3]

Molecular Formula C18H25CIN402 2115161 7]

Molecular Weight 364.9 g/mol [21[31[5]

CAS Number 1801552-02-2 [21[31[41[5]

Appearance Crystalline solid, White powder  [2][4]

Purity >98% [2][5]
DMF: 10 mg/ml, DMSO: 10

Solubility mg/ml, Ethanol: 10 mg/ml, [2]
Methanol: 1 mg/ml

Storage -20°C [2][8]

- > 5 years (when stored at
Stability [2]

-20°C)

Synthesis and Characterization

Synthetic Pathway

The synthesis of 5-Chloro-AB-PINACA typically follows a convergent two-stage methodology

common for indazole-3-carboxamide synthetic cannabinoids.[1] This involves the N-alkylation

of the indazole core, followed by an amide coupling reaction.[1]

The key precursors for this synthesis are:

e 5-Chloro-1H-indazole-3-carboxylic acid: This provides the core heterocyclic structure.[1]

e 1-Bromo-5-chloropentane: This reagent is used to introduce the 5-chloropentyl tail at the N1

position of the indazole ring.[1]
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e L-valinamide: This amino acid derivative forms the (S)-1-amino-3-methyl-1-oxobutan-2-yl

moiety, which is crucial for its cannabimimetic activity.[1]

A generalized workflow for the synthesis is depicted below.

A generalized two-stage synthesis pathway for 5-Chloro-AB-PINACA.

Experimental Protocol: Synthesis

A representative, generalized protocol for the synthesis of 5-Chloro-AB-PINACA is as follows:

» N-Alkylation:

Dissolve 5-Chloro-1H-indazole-3-carboxylic acid in a suitable aprotic solvent such as
dimethylformamide (DMF).

Add a base, for example, potassium carbonate (K2CO3), to the solution to deprotonate the
indazole nitrogen.

Add 1-bromo-5-chloropentane to the reaction mixture.

Heat the mixture and stir for several hours until the reaction is complete, which can be
monitored by thin-layer chromatography (TLC).

After completion, perform an aqueous workup and extract the product with an organic
solvent. Purify the crude product, 1-(5-chloropentyl)-1H-indazole-3-carboxylic acid, using
column chromatography.

Amide Coupling:

Dissolve the purified 1-(5-chloropentyl)-1H-indazole-3-carboxylic acid in an appropriate
solvent like DMF.

Add amide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-
triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole),
along with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

Add L-valinamide to the activated carboxylic acid.
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o Stir the reaction mixture at room temperature until completion.

o Purify the final product, 5-Chloro-AB-PINACA, via extraction and subsequent column
chromatography or recrystallization.

Analytical Characterization Protocols

Characterization and identification of 5-Chloro-AB-PINACA in seized materials or for reference
standard confirmation typically involve spectroscopic methods.

3.3.1 Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of the analyte (~4 mg/mL) in methanol.[4]

Instrumentation: Use an Agilent GC/MSD system (or equivalent) equipped with an HP-5 MS
(or similar) column (30m x 0.25 mm x 0.25 pm).[4]

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[4]

Injection: Inject 1 pL in split mode (e.g., 25:1 split ratio).[4]

Temperature Program:

o Initial temperature of 60°C, hold for 2 minutes.

o Ramp to 320°C at 30°C/min.

o Hold at 320°C for 9 minutes.[4]

o MS Parameters: Operate in electron ionization (El) mode with a scan range of 40-550 m/z.[3]
3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 11 mg of the analyte in deuterated methanol
(methanol-d4). Add tetramethylsilane (TMS) as a 0 ppm reference.[4]

e Instrumentation: A 400 MHz NMR spectrometer.[4]

e Parameters:
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[e]

Acquire *H NMR spectra.

o

Set a spectral width to encompass resonances from approximately -3 ppm to 13 ppm.

[¢]

Use a 90° pulse angle.

[¢]

Employ a long relaxation delay (e.g., 45 seconds) between pulses to ensure accurate
integration if quantitative analysis is required.[4]

Pharmacology and Metabolism
Mechanism of Action and Signaling Pathway

As a synthetic cannabinoid, 5-Chloro-AB-PINACA is presumed to act as an agonist at the
cannabinoid receptors CB1 and CB2.[3] These receptors are G-protein coupled receptors
(GPCRs). The CBL1 receptor is primarily found in the central nervous system and is responsible
for the psychoactive effects of cannabinoids.[9][10] Activation of the CB1 receptor by an agonist
initiates a signaling cascade.

The general signaling pathway for CB1 receptor activation is as follows:
e Agonist Binding: 5-Chloro-AB-PINACA binds to the CB1 receptor.

o G-Protein Activation: The receptor undergoes a conformational change, activating the
associated heterotrimeric Gi/o protein. The Ga subunit exchanges GDP for GTP and
dissociates from the GBy dimer.

e Downstream Effects:

o The activated Gai/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular
cyclic AMP (cCAMP) levels.

o The Gy dimer can modulate ion channels, such as inhibiting voltage-gated calcium
channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.

 Signal Termination: The Ga subunit hydrolyzes GTP back to GDP, leading to re-association
with the GBy dimer and termination of the signal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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